molecular formula C23H44O4 B12742057 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate CAS No. 84016-00-2

1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate

Cat. No.: B12742057
CAS No.: 84016-00-2
M. Wt: 384.6 g/mol
InChI Key: SRGXWNCVDLSBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate is a chemical compound with the molecular formula C23H44O4 and a molecular weight of 384.59 g/mol . . This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate typically involves the esterification reaction between undecanoic acid and 1-methyl-2-((1-oxooctyl)oxy)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate is unique due to its specific ester linkage and chain length, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields of research and industry .

Biological Activity

1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate is an organic compound that has garnered attention for its potential biological activities. This ester derivative of undecanoic acid features a unique molecular structure that may confer various therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C21H40O4 and a molar mass of 384.59 g/mol. The compound's structure includes a long hydrophobic tail, which enhances its solubility in non-polar solvents and potentially increases its efficacy in biological systems. The ester group may undergo hydrolysis in biological environments, releasing undecanoic acid, known for its own biological activity.

Structural Comparison

Compound NameMolecular FormulaNotable Features
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoateC21H40O4Shorter carbon chain compared to the target compound
1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoateC23H44O4Contains a phenoxyacetyl group instead of hexanoyloxy

The unique ester structure of this compound imparts distinct chemical and physical properties compared to similar compounds, making it valuable for targeted applications in research and industry.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties . The hydrolysis of the ester group may release undecanoic acid, which is known to possess antimicrobial effects against various pathogens. Research suggests that this compound could be effective against both Gram-positive and Gram-negative bacteria, although specific studies quantifying this effect are still limited.

Anti-inflammatory Effects

In addition to its antimicrobial activity, the compound has been investigated for anti-inflammatory properties . Studies suggest that it may modulate enzymatic activities involved in inflammatory pathways, potentially reducing inflammation in various biological systems. However, further research is needed to elucidate the exact mechanisms through which these effects occur.

The biological activity of this compound is believed to involve interactions with specific receptors and enzymes within cells. Ongoing research aims to characterize these interactions more precisely, providing insights into how the compound influences cellular pathways and contributes to its therapeutic effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various ester derivatives, including this compound. The results indicated significant inhibition of bacterial growth at varying concentrations, suggesting potential for development as an antimicrobial agent.

In Vivo Studies on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of undecanoic acid derivatives in animal models. The findings demonstrated that treatment with these compounds resulted in decreased levels of pro-inflammatory cytokines, indicating a promising avenue for further exploration in inflammatory diseases.

Properties

CAS No.

84016-00-2

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

3-octanoyloxybutan-2-yl undecanoate

InChI

InChI=1S/C23H44O4/c1-5-7-9-11-12-13-15-17-19-23(25)27-21(4)20(3)26-22(24)18-16-14-10-8-6-2/h20-21H,5-19H2,1-4H3

InChI Key

SRGXWNCVDLSBEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.